(2E)-3-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid
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Overview
Description
3-[4-(ALLYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID is an organic compound with the molecular formula C14H14Br2O4 This compound is characterized by the presence of allyloxy, dibromo, and ethoxy functional groups attached to a phenyl ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ALLYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID can be achieved through a multi-step process starting from commercially available 2-allylphenol. The synthetic steps typically involve nitration, selective bromination, allylation, and reduction of the nitro group . The reaction conditions for each step are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ALLYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less oxidized forms.
Substitution: The allyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated derivatives.
Scientific Research Applications
3-[4-(ALLYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(ALLYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
3-Allyl-2-(allyloxy)-5-bromoaniline: A related compound with similar functional groups but different substitution patterns.
2-Allylphenol: The starting material for the synthesis of 3-[4-(ALLYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID.
Uniqueness
3-[4-(ALLYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]ACRYLIC ACID is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its dibromo and ethoxy substituents, along with the acrylic acid moiety, make it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14Br2O4 |
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Molecular Weight |
406.07 g/mol |
IUPAC Name |
(E)-3-(2,3-dibromo-5-ethoxy-4-prop-2-enoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H14Br2O4/c1-3-7-20-14-10(19-4-2)8-9(5-6-11(17)18)12(15)13(14)16/h3,5-6,8H,1,4,7H2,2H3,(H,17,18)/b6-5+ |
InChI Key |
WLVQCCRSJYXCHC-AATRIKPKSA-N |
Isomeric SMILES |
CCOC1=C(C(=C(C(=C1)/C=C/C(=O)O)Br)Br)OCC=C |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC=C |
Origin of Product |
United States |
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